1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine
Description
1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrobenzyl group and a pyridinylmethyl group attached to the piperazine ring
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-6-4-15(5-7-17)13-19-9-11-20(12-10-19)14-16-3-1-2-8-18-16/h1-8H,9-14H2 |
InChI Key |
FYFFBXQBLTYKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The reaction proceeds through the nucleophilic attack of the piperazine ring on the 4-nitrobenzyl chloride, followed by the addition of the pyridinylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can participate in substitution reactions, where the nitrobenzyl or pyridinylmethyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: The compound’s unique chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrobenzyl and pyridinylmethyl groups play a crucial role in its binding affinity and selectivity for these targets. The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or other biochemical pathways.
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Methylbenzyl)-4-(pyridin-2-ylmethyl)piperazine:
1-(4-Chlorobenzyl)-4-(pyridin-2-ylmethyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
